molecular formula C3H2Cl4O B041711 1,1,3,3-Tetrachloroacetone CAS No. 632-21-3

1,1,3,3-Tetrachloroacetone

Cat. No.: B041711
CAS No.: 632-21-3
M. Wt: 195.9 g/mol
InChI Key: DJWVKJAGMVZYFP-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloroacetone is a halogenated organic compound with the molecular formula C3H2Cl4O. It is a polychlorinated derivative of acetone and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinctive structure and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a potent mutagen , suggesting that it may interact with enzymes, proteins, and other biomolecules in a way that alters their normal function

Cellular Effects

Given its mutagenic properties , it is likely that this compound has significant effects on various types of cells and cellular processes It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloroacetone can be synthesized through the chlorination of acetone. The process involves the reaction of acetone with chlorine gas in the presence of a catalyst such as iodine or an iodine-containing compound. The reaction is typically carried out at temperatures ranging from 10°C to 80°C, with the exclusion of water to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and controlled addition of chlorine gas are common practices to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrachloroacetone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other halogens or nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

    Substitution Reactions: Formation of compounds like 1,1,3,3-tetrafluoroacetone.

    Reduction Reactions: Formation of compounds like 1,1,3-trichloroacetone.

    Oxidation Reactions: Formation of compounds like 1,1,3,3-tetrachloropropanoic acid.

Scientific Research Applications

1,1,3,3-Tetrachloroacetone is utilized in various scientific research fields, including:

Comparison with Similar Compounds

    1,1,1,3-Tetrachloroacetone: Similar in structure but differs in the position of chlorine atoms.

    1,1,3-Trichloroacetone: Contains one less chlorine atom, leading to different reactivity and applications.

    1,1,1-Trichloroacetone: Another chlorinated derivative with distinct properties.

Uniqueness: 1,1,3,3-Tetrachloroacetone is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

1,1,3,3-tetrachloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWVKJAGMVZYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021663
Record name 1,1,3,3-Tetrachloropropanone
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Molecular Weight

195.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-21-3
Record name 1,1,3,3-Tetrachloropropanone
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Record name 1,1,3,3-Tetrachloroacetone
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Record name 1,3,3-Tetrachloroacetone
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Record name 1,1,3,3-Tetrachloropropanone
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Record name 1,1,3,3-tetrachloroacetone
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Record name TETRACHLOROACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major intermediates formed when 1,1,3,3-Tetrachloroacetone is produced during the degradation of phenolic compounds?

A: this compound was identified as an intermediate product during the degradation of both 2,4-dichlorophenol and phenol in the presence of chloride ions by sulfate radicals generated through cobalt-mediated decomposition of peroxymonosulfate (Oxone). [] In the case of 2,4-dichlorophenol, other intermediates included 2,4,6-trichlorophenol, 2,3,5,6-tetrachloro-1,4-benzenediol, and pentachloroacetone. For phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,6-dichlorophenol were also observed. This study highlights the potential for halogenation of organics in water through the interaction of chloride ions with sulfate radicals. []

Q2: Can this compound be used in organic synthesis?

A: Yes, this compound serves as a starting material for the synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. [] This potent mutagen was synthesized in five steps with a 44% yield, using (carbomethoxymethylene)triphenylphosphorane as the other key reagent. []

Q3: Has this compound been investigated for potential teratogenic effects?

A: While limited information is available, a teratogenicity study on this compound has been conducted in mice and rabbits. [] The details of this study and its findings would require further investigation.

Q4: Can this compound be used as a catalyst in chemical reactions?

A: Research indicates that this compound can act as a catalyst in the epoxidation of olefins using hydrogen peroxide. [] The specific reaction mechanism and selectivity of this process would need further exploration.

Q5: What are the environmental concerns surrounding this compound?

A: Although not explicitly addressed in the provided research, the presence of this compound as a byproduct in the degradation of phenolic compounds using sulfate radicals raises concerns about its potential environmental impact and persistence. [] Further research is needed to understand its ecotoxicological effects and develop appropriate mitigation strategies.

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